molecular formula C14H13NO2 B1218443 3,6-Dimethoxy-9H-carbazole CAS No. 57103-01-2

3,6-Dimethoxy-9H-carbazole

Cat. No.: B1218443
CAS No.: 57103-01-2
M. Wt: 227.26 g/mol
InChI Key: YQKMWXHJSIEAEX-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-9H-carbazole is a chemical compound with the molecular formula C14H13NO2. It is a derivative of carbazole, featuring two methoxy groups attached to the 3rd and 6th positions of the carbazole ring.

Biochemical Analysis

Biochemical Properties

3,6-Dimethoxy-9H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular responses. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, the risk of adverse effects increases significantly .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues by binding to plasma proteins. The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethoxy-9H-carbazole can be synthesized through several methods. One common approach involves the reaction of 3,6-dibromo-9H-carbazole with sodium methoxide in methanol. The reaction typically proceeds under reflux conditions, resulting in the substitution of bromine atoms with methoxy groups .

Another method involves the use of 3,6-dihydroxy-9H-carbazole as a starting material. This compound is reacted with dimethyl sulfate in the presence of a base such as potassium carbonate to introduce the methoxy groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethoxy-9H-carbazole is unique due to its methoxy groups, which enhance its electron-donating ability and photoconductivity. These properties make it particularly valuable in the development of advanced materials for organic electronics and photochemical applications .

Properties

IUPAC Name

3,6-dimethoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMWXHJSIEAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349388
Record name 3,6-Dimethoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-01-2
Record name 3,6-Dimethoxy-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57103-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethoxy-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 3,6-Dimethoxy-9H-carbazole into a spirobi[acridine] based HTM influence the performance of perovskite solar cells?

A1: [] Incorporating this compound moieties into a 10H,10'H-9,9'-spirobi[acridine] core, creating the HTM BSA50, leads to improved hole mobility and a higher work function compared to a similar HTM lacking this specific substitution (BSA51). This results in more efficient hole transportation from the perovskite layer to the HTM layer in PSCs. Consequently, BSA50-based PSCs exhibit higher open-circuit voltage (Voc) and fill factor (FF) compared to BSA51-based devices, ultimately leading to a higher power conversion efficiency (PCE) of 22.65%. []

Q2: How does the stability of a this compound containing HTM compare to the commonly used spiro-OMeTAD in perovskite solar cells?

A2: [] The hydrophobicity of the this compound containing HTM, BSA50, contributes to improved device stability. Unencapsulated PSCs fabricated with BSA50 demonstrated superior stability compared to devices employing the commonly used spiro-OMeTAD. The BSA50-based devices retained nearly 90% of their initial efficiency after 1000 hours of operation, highlighting the potential of this compound as a component in long-lasting PSCs. []

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